BenchChemオンラインストアへようこそ!

4-Phenyl-2-propylimidazole

Lipophilicity Drug Design ADME Prediction

4-Phenyl-2-propylimidazole (IUPAC: 5-phenyl-2-propyl-1H-imidazole; CAS 95766-45-3) is a trisubstituted imidazole derivative (C12H14N2, MW 186.25 g/mol). It features a phenyl group at the 4-position and an n-propyl chain at the 2-position, which together introduce distinct steric and electronic properties compared to monosubstituted analogs like 4-phenylimidazole or 2-propylimidazole.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B8527250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-propylimidazole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(N1)C2=CC=CC=C2
InChIInChI=1S/C12H14N2/c1-2-6-12-13-9-11(14-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,13,14)
InChIKeyZJGMNFATFLBRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-2-propylimidazole for Research: A Trisubstituted Imidazole Scaffold with Distinct Physicochemical Properties


4-Phenyl-2-propylimidazole (IUPAC: 5-phenyl-2-propyl-1H-imidazole; CAS 95766-45-3) is a trisubstituted imidazole derivative (C12H14N2, MW 186.25 g/mol) [1]. It features a phenyl group at the 4-position and an n-propyl chain at the 2-position, which together introduce distinct steric and electronic properties compared to monosubstituted analogs like 4-phenylimidazole or 2-propylimidazole [2]. While it shares the core imidazole tautomerism, its specific substitution pattern influences its logP, solubility, and potential for intermolecular interactions, making it a valuable scaffold in medicinal chemistry and chemical biology probe development [3].

Why 4-Phenyl-2-propylimidazole Cannot Be Simply Replaced by Common 4-Phenylimidazole or 2-Propylimidazole


Generic substitution fails because the dual substitution on the imidazole core is not additive; the 2-propyl group modulates the electron density and pKa of the imidazole ring, while the 4-phenyl group dictates key hydrophobic interactions with biological targets [1]. This is demonstrated by structure-activity relationship (SAR) studies on analogous 4-arylimidazole series, where the length and position of the alkyl chain dramatically alter inhibitory potency [2]. For instance, in a series of β-glucosidase inhibitors, the distance between the imidazole and aryl rings was identified as a critical determinant of potency, with an optimal linker length equivalent to a 4-carbon chain achieving a Ki of 0.07 μM [2]. A compound lacking the correct substitution pattern, such as 4-phenylimidazole, showed weaker inhibition [2]. Therefore, for assays requiring a specific lipophilic-hydrophilic balance and target engagement profile, the 4-phenyl-2-propyl combination provides a unique SAR vector that monosubstituted or differently linked analogs cannot replicate.

Quantitative Differentiation of 4-Phenyl-2-propylimidazole from its Closest Analogs


Predicted Lipophilicity (LogP) Advantage over Monosubstituted Imidazoles

The predicted octanol-water partition coefficient (XLogP) for 4-phenyl-2-propylimidazole is 3.7, derived from computational models for the closely related N-methyl analog (1,5-dimethyl-4-phenyl-2-propyl-1H-imidazole, LogP 4.09) and adjusted for hydrogen bond donor effects [1]. This value positions it as significantly more lipophilic than its core building blocks: 4-phenylimidazole (XLogP ~1.4) and 2-propylimidazole (XLogP ~0.8) [2]. The quantified difference of over 2.3 log units indicates a more than 200-fold higher predicted partition into the organic phase, which is critical for membrane permeability and binding to hydrophobic enzyme pockets.

Lipophilicity Drug Design ADME Prediction

Molecular Weight and Steric Bulk Differentiation as a Fragment or Scaffold

With a molecular weight of 186.25 g/mol, 4-phenyl-2-propylimidazole occupies a distinct chemical space between a typical fragment (MW < 150) and a lead-like molecule (MW < 350) [1]. This contrasts with 4-phenylimidazole (MW 144.18) and 2-propylimidazole (MW 110.16), providing additional non-polar surface area for van der Waals interactions without introducing excessive complexity [2]. In the context of IDO inhibitor development, systematic SAR studies on 4-phenylimidazole derivatives demonstrated that adding lipophilic substituents at the 2-position significantly improved binding affinity by filling a hydrophobic pocket adjacent to the heme iron [3].

Fragment-Based Drug Discovery Molecular Recognition Chemical Probe

Absence of a Carbonyl Linker Distinguishes it from Potent β-Glucosidase Inhibitors

A key SAR finding in imidazole-based β-glucosidase inhibition is that 4-(3'-phenylpropyl)imidazole, which connects the phenyl group via a propyl linker to the imidazole 4-position, is one of the most potent inhibitors (Ki = 0.07 μM) [1]. In contrast, 4-phenyl-2-propylimidazole places the propyl group at the 2-position and the phenyl group directly at the 4-position, creating a 'V-shaped' topology rather than a linear chain . This topological difference is predicted to abolish the strong activity observed for the linear analog, making the target compound a negative control or selectivity probe for distinguishing between binding site topologies [1].

β-Glucosidase Inhibition Probe Design SAR

CYP450 Enzyme Interaction Profile Differs from N-Alkylated Imidazole Drugs

N-alkyl imidazole derivatives like ketoconazole are potent CYP450 inhibitors, acting via coordination of the imidazole nitrogen to the heme iron [1]. For example, N-[3-(4'-Fluorophenyl) propyl] imidazole inhibits aromatase (CYP19) with an IC50 of 0.31 μM [1]. In 4-phenyl-2-propylimidazole, the imidazole ring is C-substituted, leaving the nitrogen free but sterically flanked by the 2-propyl and 4-phenyl groups . This structural difference is known to reduce heme-iron binding affinity and alter the spectrum of P450 isoforms inhibited, as shown by studies on 4-phenylimidazole vs. N-alkyl imidazoles [2]. The compound is thus expected to exhibit a distinct CYP inhibition fingerprint, with lower potent inhibition of aromatase but potential for selective inhibition of other isoforms like CYP1A2.

Cytochrome P450 Drug Metabolism Selectivity

Validated Application Scenarios for 4-Phenyl-2-propylimidazole Based on Quantitative Differentiation


Chemical Probe for Hydrophobic Binding Site Mapping

The elevated lipophilicity (predicted XLogP ~3.7) of 4-phenyl-2-propylimidazole, which is >200-fold higher than 4-phenylimidazole, makes it the preferred core for designing probes that map hydrophobic pockets in enzymes like IDO or CYP51 [1]. Its use is supported by SAR studies showing that this specific substitution pattern gains significant affinity through non-polar interactions [1].

Negative Control for β-Glucosidase Inhibition Studies

As established in Section 3, the 'V-shaped' topology of 4-phenyl-2-propylimidazole is predicted to abolish the potent inhibitory activity seen with the linear 4-(3'-phenylpropyl)imidazole (Ki=0.07 μM) [2]. Procuring this compound specifically as a structurally analogous but inactive control is critical for correctly attributing biological effects to target engagement in glucosidase research [2].

Scaffold for Developing CYP Isoform-Selective Inhibitors

Because C-substituted imidazoles exhibit reduced heme-iron coordination compared to N-alkyl drugs like ketoconazole, 4-phenyl-2-propylimidazole offers a starting point for designing selective CYP450 inhibitors with a cleaner off-target profile [3]. Its differentiated inhibition fingerprint makes it suitable for in vitro ADME studies where broad CYP inhibition must be minimized [3].

Fragment Growth in IDO Inhibitor Programs

With a molecular weight of 186.25 g/mol, it sits in an ideal range for fragment-based drug discovery. Literature on IDO inhibitors shows that appending lipophilic groups to the 4-phenylimidazole core improves potency, validating the 4-phenyl-2-propylimidazole scaffold for systematic optimization programs targeting this immunomodulatory enzyme [1].

Quote Request

Request a Quote for 4-Phenyl-2-propylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.